Cas no 7451-60-7 (Carbamothioic acid,S-[2-[(2-methoxyphenyl)amino]-2-oxoethyl] ester)

Carbamothioic acid,S-[2-[(2-methoxyphenyl)amino]-2-oxoethyl] ester structure
7451-60-7 structure
Product Name:Carbamothioic acid,S-[2-[(2-methoxyphenyl)amino]-2-oxoethyl] ester
CAS No:7451-60-7
MF:C10H12N2O3S
MW:240.278881072998
CID:564320
PubChem ID:224935
Update Time:2025-04-19

Carbamothioic acid,S-[2-[(2-methoxyphenyl)amino]-2-oxoethyl] ester Chemical and Physical Properties

Names and Identifiers

    • Carbamothioic acid,S-[2-[(2-methoxyphenyl)amino]-2-oxoethyl] ester
    • Carbamic acid (8CI), thio-, S-ester with 2-mercapto-o-acetanisidide
    • Carbaminothioglycolic acid anilide
    • Carbaminylglykolsaeureanilid
    • Carbamoylmercapto-essigsaeure-anilid
    • Carbamoylmercapto-essigsaeure-o-anisidid
    • carbamoylsulfanyl-acetic acid anilide
    • carbamoylsulfanyl-acetic acid o-anisidide
    • S-Carbamoyl-thioglykolsaeure-anilid
    • USAF uctl-1766
    • NCI60_000861
    • SR-01000516424
    • S-[2-[(2-methoxyphenyl)amino]-2-oxoethyl] aminomethanethioate
    • HMS2171L12
    • 2-Mercapto-o-acetanisidide, carbamate
    • S-[2-[(2-methoxyphenyl)amino]-2-oxidanylidene-ethyl] carbamothioate
    • CBMicro_009633
    • cid_224935
    • AKOS000348313
    • CB12447
    • S-[2-(2-methoxyanilino)-2-oxoethyl] carbamothioate
    • NSC-13801
    • Carbamic acid (8CI), S-ester with 2-mercapto-o-acetanisidide
    • SR-01000516424-1
    • o-Acetanisidide, carbamate
    • SCHEMBL12127423
    • carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester
    • CHEMBL1367909
    • DTXSID60279715
    • BIM-0009792.P001
    • S-{2-[(2-methoxyphenyl)amino]-2-oxoethyl} thiocarbamate
    • CHEBI:112163
    • 7451-60-7
    • SMSF0010461
    • 5947-53-5
    • BDBM44876
    • SMR000140887
    • thiocarbamic acid S-[2-keto-2-(o-anisidino)ethyl] ester
    • MLS000533449
    • NSC13801
    • Carbamic acid, S-[(o-methoxyphenylcarbamoyl)methyl] ester
    • EU-0018101
    • 2-(CARBAMOYLSULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE
    • Q27192258
    • HMS3313O22
    • Inchi: 1S/C10H12N2O3S/c1-15-8-5-3-2-4-7(8)12-9(13)6-16-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13)
    • InChI Key: WZDOMPZYPBKCOE-UHFFFAOYSA-N
    • SMILES: S(C(N)=O)CC(NC1C=CC=CC=1OC)=O

Computed Properties

  • Exact Mass: 240.05700
  • Monoisotopic Mass: 240.057
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • Density: 1.351
  • Refractive Index: 1.631
  • PSA: 106.72000
  • LogP: 2.21890
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